molecular formula C9H18N2 B017867 (2R,5S)-1-Allyl-2,5-dimethylpiperazine CAS No. 155836-78-5

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Cat. No.: B017867
CAS No.: 155836-78-5
M. Wt: 154.25 g/mol
InChI Key: VKUXNUOPPQWDMV-DTWKUNHWSA-N
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Description

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral piperazine derivative characterized by the presence of an allyl group and two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpiperazine and allyl bromide.

    Alkylation Reaction: The key step involves the alkylation of 2,5-dimethylpiperazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Allyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its unique structure allows for the modification and attachment of different functional groups, enhancing its therapeutic potential .

Key Applications:

  • Delta-Opioid Receptor Ligands: The compound has been identified as a ligand for delta-opioid receptors, which are involved in pain modulation and mood regulation. Its enantiomerically pure form is essential for developing drug candidates with improved efficacy and reduced side effects .
  • Potential Drug Candidates: Research has indicated that derivatives of this compound exhibit significant biological activity against conditions such as pain disorders and neurodegenerative diseases .

Organic Synthesis

Beyond medicinal applications, this compound acts as an important building block in organic synthesis. It facilitates the creation of complex organic molecules and natural products through various chemical transformations.

Examples of Synthetic Applications:

  • Intermediate in Natural Product Synthesis: Its structure enables the synthesis of complex natural products that may possess unique biological activities.
  • Modification for Diverse Derivatives: The compound can be modified to yield various derivatives with distinct pharmacological properties .

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and receptor interactions. Its role as a ligand allows researchers to investigate binding affinities and mechanisms of action related to various receptors.

Research Focus Areas:

  • Enzyme Mechanisms: Studies involving this compound help elucidate the mechanisms by which certain enzymes operate.
  • Receptor Binding Studies: Its interactions with delta-opioid receptors provide insights into pain management therapies and the development of new analgesics .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

Applications Include:

  • Production of Specialty Chemicals: The compound serves as a precursor for synthesizing agrochemicals and other specialty chemicals.
  • Development of Therapeutic Agents: Its ability to modify biological activity makes it valuable in developing new therapeutic agents for various medical applications .

Mechanism of Action

The mechanism of action of (2R,5S)-1-Allyl-2,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-Dimethylpiperazine: Lacks the allyl group, making it less versatile in synthetic applications.

    (2R,5S)-1-Allyl-2,5-dimethylcyclopentanone: A structurally similar compound with different reactivity due to the cyclopentanone ring.

Uniqueness

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is unique due to the presence of both the allyl and methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine class, notable for its unique structural features, including an allyl group and two methyl groups on the piperazine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₉H₁₈N₂
  • Molecular Weight : 154.25 g/mol

The structural configuration of this compound contributes to its reactivity and interaction with various biological targets. The presence of the allyl group enhances its electrophilic characteristics, making it a candidate for interactions with biomolecules.

1. Opioid Receptor Interaction

Research indicates that this compound acts as a ligand for opioid receptors, particularly the delta-opioid receptor. This interaction is significant in the context of pain management and addiction therapy. Molecular docking studies have suggested that this compound can inhibit specific pathways associated with neurodegenerative disorders, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia.

2. Antimicrobial and Anticancer Properties

The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit activity against various pathogens and cancer cell lines, although further research is needed to elucidate the mechanisms involved and establish effective dosages .

3. Neuroprotective Effects

Due to its electrophilic nature, this compound may play a role in neuroprotection. Its ability to interact with biomolecules could lead to protective effects against oxidative stress and inflammation in neuronal cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Ligand Binding : It binds to opioid receptors, modulating pain perception pathways.
  • Electrophilic Activity : This property allows it to form adducts with nucleophiles in biological systems, potentially leading to altered cellular signaling pathways.
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase enzymes, relevant for inflammatory responses .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neurodegenerative Diseases : A study focused on the compound's interaction with delta-opioid receptors indicated promising results in reducing neuroinflammation in animal models of Parkinson's disease. The findings suggest that it may enhance dopaminergic signaling pathways.
  • Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings warrant further exploration into its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of this compound with related compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Properties
(2R,5S)-2,5-DimethylpiperazineLacks the allyl groupDifferent chemical and biological properties
(3R)-3-Methyl-1-pentylpiperazineContains a pentyl group instead of an allyl groupPotential differences in pharmacological effects
(2R,5S)-1-Allyl-2,5-dimethylcyclopentanoneCyclopentane ring instead of a piperazine ringVariations in reactivity and biological activity

The unique combination of functional groups in this compound distinguishes it from its analogs and contributes to its diverse pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,5S)-1-Allyl-2,5-dimethylpiperazine with high stereochemical purity?

Stereochemical control during synthesis is critical. A common approach involves chiral resolution or asymmetric catalysis. For example, allylation of a pre-formed (2R,5S)-2,5-dimethylpiperazine scaffold (via methods like reductive amination or cyclization) can introduce the allyl group while retaining stereochemistry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess ≥98% .

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., orthorhombic crystal systems observed in analogous piperazine derivatives, with lattice parameters a = 9.4 Å, b = 9.2 Å, c = 18.7 Å) .
  • NMR spectroscopy : Key signals include allylic protons (δ 5.1–5.8 ppm, multiplet) and piperazine methyl groups (δ 1.2–1.4 ppm, doublet). 13C^{13}\text{C} NMR confirms quaternary carbons (e.g., allyl sp2^2 carbons at δ 115–125 ppm) .
  • Chiral chromatography : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence the conformational dynamics of this compound?

Q. What strategies resolve contradictions in biological activity data for piperazine derivatives like this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. For example:

  • Solubility effects : Use logP calculations (e.g., predicted logP = 2.1 for the target compound) to optimize DMSO/PBS ratios.
  • Metabolic interference : Perform stability assays in liver microsomes (e.g., CYP450 inhibition profiles) to identify false positives .
  • Chiral impurities : Validate enantiopurity before testing, as even 2% racemization can skew receptor-binding data .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound?

Use QSPR (Quantitative Structure-Property Relationship) models or software like Schrödinger’s QikProp:

  • GI absorption : High permeability (predicted Caco-2 >50 nm/s) due to moderate hydrophobicity.
  • BBB penetration : Low probability (BBB score <0.3) due to polar surface area (TPSA ≈ 15 Ų).
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using docking simulations (Glide SP/XP scoring) .

Q. Methodological Guidance

Q. What are best practices for optimizing reaction yields in asymmetric piperazine syntheses?

  • Catalyst selection : Chiral Pd or Ir catalysts (e.g., [Ir(cod)Cl]2_2 with phosphoramidite ligands) for allylic amination (yields >80%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of piperazine intermediates .
  • Workup protocols : Use aqueous extraction (pH-adjusted) to remove unreacted amines or byproducts .

Q. How to design a SAR (Structure-Activity Relationship) study for this compound derivatives?

  • Core modifications : Substitute allyl with propargyl or cyclopropyl groups to assess π-orbital contributions.
  • Methyl group positioning : Compare (2R,5S) vs. (2S,5R) diastereomers in receptor-binding assays (e.g., σ-1 or 5-HT1A_{1A} targets) .
  • Pharmacophore mapping : Overlay crystal structures (e.g., CCDC 1407713) with receptor active sites using PyMOL or MOE .

Properties

IUPAC Name

(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXNUOPPQWDMV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235781
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-78-5, 155766-33-9
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155836-78-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S)
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Record name (�±)-trans-1-Allyl-2,5-dimethylpiperazine
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Synthesis routes and methods

Procedure details

A mixture of racemic 1-allyl-2,5-dimethylpiperazine (3.82 g, 24.8 mmol, Example 42, infra) and (+)-di-p-toluoyl-D-tartaric acid (9.55 g, 24.8 mmol) in absolute ethanol (40 mL) was heated to reflux and allowed to cool gradually to room temperature. After standing for one day the salt was collected by filtration, washed with ethanol and dried to give 11.0 g. This was recrystallized four times from absolute ethanol to give the salt (4.5 g, 68% of theoretical for one enantiomer) as a white solid. The salt (3.3 g, 6.1 mmol) was partitioned between 2N sodium hydroxide solution and dichloromethane. The dichloromethane phase was separated, the alkali washed twice with dichloromethane, and the combined dichloromethane phases were dried with magnesium sulfate and evaporated to give (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, (0.92 g, 98% recovery from the salt), [α]D20 =-55.7° (ethanol, c=1.8).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
(+)-di-p-toluoyl-D-tartaric acid
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
salt
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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